L-Tryptophan, N-(1-oxodecyl)-
Description
Contextualization of N-Acyl Amino Acids as Endogenous Signaling Molecules and Biochemical Intermediates
N-acyl amino acids (NAAs) are a family of lipids where a fatty acid is linked to an amino acid via an amide bond. frontiersin.org These molecules are recognized as endogenous signaling molecules, playing roles in a variety of physiological processes. nih.govnih.gov Their discovery and the subsequent research have been spurred by the identification of structurally related compounds like anandamide, an endocannabinoid. nih.gov NAAs are involved in diverse biological functions, including metabolic regulation, pain sensation, and inflammation. nih.govpnas.org They can act as ligands for G-protein coupled receptors (GPRs), nuclear receptors, and ion channels, thereby modulating cellular responses. nih.gov Furthermore, NAAs are considered biochemical intermediates, participating in various metabolic pathways. frontiersin.org For instance, some NAAs are known to be involved in mitochondrial uncoupling, which can increase energy expenditure. pnas.org The structural diversity of NAAs, arising from different combinations of fatty acids and amino acids, contributes to their wide range of biological activities. pnas.org
Significance of Tryptophan Acylation in Modifying Amino Acid Functionality
Tryptophan is an essential amino acid with a crucial role as a precursor for the synthesis of vital biomolecules such as the neurotransmitter serotonin (B10506) and the neurohormone melatonin (B1676174). wikipedia.org The acylation of tryptophan, specifically the attachment of a fatty acid to its amino group, significantly alters its properties and biological functions. This modification, which forms an N-acylated tryptophan derivative, can impact the molecule's lipophilicity, influencing its ability to cross cell membranes and interact with proteins and receptors. ontosight.ai
The addition of an acyl chain can transform tryptophan from a simple building block of proteins into a signaling molecule with distinct physiological effects. Research has shown that tryptophan residues are important for the function of certain proteins, and modifications like acylation can be critical for their biological activity. acs.org For example, the acylation of tryptophan can influence PI3K-AKT signaling and glucose uptake. nih.gov This modification highlights a mechanism by which the function of a fundamental amino acid can be expanded, allowing it to participate in complex signaling networks.
Overview of Academic Research Areas Pertaining to N-(1-Oxodecyl)-L-Tryptophan and Related N-Acylated L-Tryptophan Derivatives
Research on N-(1-Oxodecyl)-L-tryptophan, also known as N-decanoyl-L-tryptophan, and other N-acylated L-tryptophan derivatives spans several scientific disciplines. ontosight.ai A significant area of investigation is their role as bioactive lipids and their potential therapeutic applications. nih.gov Studies have explored their effects on metabolic homeostasis and nociception. pnas.org
In the field of materials science, N-decanoyl-L-tryptophan has been utilized as a drug-structure-directing agent in the synthesis of mesoporous silica (B1680970) nanoparticles for drug delivery systems. researchgate.netnih.gov This application leverages the amphiphilic nature of the molecule to create organized structures.
Furthermore, research into N-acylated aromatic amino acids, including tryptophan derivatives, investigates their biosynthesis, metabolism, and interaction with various enzymes and receptors. frontiersin.org These studies aim to elucidate the specific biological pathways these molecules are involved in and their potential as novel therapeutic agents or as tools for studying biological processes. frontiersin.orgontosight.ai The table below summarizes some of the key research areas.
| Research Area | Focus | Key Findings |
| Bioactive Lipids | Investigating the physiological roles of N-acylated tryptophan derivatives. | Implicated in metabolic homeostasis, pain sensation, and inflammation. nih.govpnas.org |
| Drug Delivery | Use as drug-structure-directing agents for nanoparticle synthesis. | N-decanoyl-L-tryptophan can form micelles that template the structure of mesoporous silica. researchgate.netnih.gov |
| Biochemistry | Elucidating the biosynthesis, metabolism, and molecular targets. | N-acyltransferases are involved in their synthesis; they can modulate enzyme and receptor activity. frontiersin.orgfrontiersin.org |
| Pharmacology | Exploring the therapeutic potential of these compounds. | Potential as novel analgesics and anti-inflammatory agents that do not bind to cannabinoid or opioid receptors. nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
21394-04-7 |
|---|---|
Molecular Formula |
C21H30N2O3 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
(2S)-2-(decanoylamino)-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C21H30N2O3/c1-2-3-4-5-6-7-8-13-20(24)23-19(21(25)26)14-16-15-22-18-12-10-9-11-17(16)18/h9-12,15,19,22H,2-8,13-14H2,1H3,(H,23,24)(H,25,26)/t19-/m0/s1 |
InChI Key |
AYFVGKNJGXCSDI-IBGZPJMESA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Approaches for N 1 Oxodecyl L Tryptophan and Analogues
Biocatalytic and Enzymatic Synthesis of N-Acyl Amino Acids
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing N-acyl amino acids nih.gov. Enzymes operate under mild conditions (pH, temperature) and exhibit high chemo-, regio-, and stereoselectivity, often eliminating the need for protecting groups and reducing the generation of hazardous waste nih.govrsc.org.
The enzymatic synthesis of N-acyl amino acids can follow several pathways. ATP-dependent enzymes activate the carboxylic acid by forming an acyl-adenylate intermediate, while ATP-independent enzymes, such as hydrolases (lipases and aminoacylases), utilize a transient acyl-enzyme intermediate nih.gov.
The formation of the amide bond in N-(1-oxodecyl)-L-tryptophan can be efficiently catalyzed by specific enzymes, most notably lipases.
Lipase-Catalyzed Synthesis: Lipases are versatile hydrolases that can function in reverse in low-water environments to catalyze esterification and amidation reactions. The immobilized lipase (B570770) B from Candida antarctica (commonly known as Novozym 435) is a highly effective catalyst for the N-acylation of amino alcohols and amino acids nih.govresearchgate.net. The synthesis can proceed through direct condensation of the fatty acid and the amino acid or via an ester-amide interconversion pathway nih.govresearchgate.net. The proposed mechanism for lipase-catalyzed N-acylation may involve the formation of an acyl-enzyme intermediate or proceed through an initial O-acylation of the amino acid's carboxyl group, followed by an intramolecular O- to N-acyl migration nih.govnih.gov.
Other Enzymatic Systems: Beyond lipases, other enzymes have been identified that catalyze N-acyl amino acid formation. For instance, the mammalian enzyme PM20D1 is thought to catalyze the direct condensation of fatty acids with phenylalanine frontiersin.org. Additionally, enzymes from the GCN5-related N-acetyltransferases (GNAT) superfamily are known to catalyze acyl-CoA-dependent N-acylation of various amines, including amino acids nih.govmdpi.com. The tryptophan activating enzyme, which catalyzes the formation of adenyl tryptophan, is an example of an ATP-dependent system that activates the amino acid for subsequent reactions, though its primary role is in protein synthesis pnas.org. These enzymatic systems represent a growing field of research for the green synthesis of a wide range of bioactive N-acyl amino acids.
| Enzyme Class | Example(s) | Acyl Donor | Mechanism | Key Features |
| Hydrolases (Lipases) | Novozym 435 (Candida antarctica Lipase B) | Fatty Acid, Fatty Acid Ester | Acyl-enzyme intermediate; O- to N-acyl migration | Widely used, high stability, operates in organic solvents, high selectivity. nih.govresearchgate.net |
| Peptidases | Peptidase M20 Domain 1 (PM20D1) | Fatty Acid | Direct Condensation | Catalyzes formation of long-chain N-acyl amino acids in mammals. frontiersin.org |
| Transferases | GCN5-related N-acetyltransferases (GNATs) | Acyl-CoA | Acyl group transfer from CoA | Large family of enzymes involved in diverse acylation reactions. nih.govmdpi.com |
| Ligases | Tryptophan activating enzyme | L-Tryptophan (+ATP) | Acyl-adenylate formation | Activates the amino acid's carboxyl group for subsequent reaction. pnas.org |
Ester-Amide Interconversion as an Enzymatic Synthesis Strategy
An alternative and green strategy for forming the amide bond is through an ester-amide interconversion, which functions as a cascade reaction catalyzed by enzymes like lipases. nih.govresearchgate.net This method circumvents the need for direct activation of the carboxylic acid with coupling agents by using an ester as an activated intermediate. researchgate.net
The process occurs in two main steps, often catalyzed by the same enzyme:
Esterification: The fatty acid (e.g., decanoic acid) is first activated by being converted into an ester. This can be achieved by reacting the acid with an alcohol solvent, such as glycerol, in the presence of a lipase. researchgate.net This initial step creates a more reactive acyl donor.
Aminolysis: The newly formed ester intermediate then undergoes aminolysis. The amino group of L-tryptophan acts as a nucleophile, attacking the carbonyl carbon of the ester. This results in the formation of the desired N-(1-oxodecyl)-L-tryptophan and the release of the alcohol. researchgate.netresearchgate.net
This strategy has been successfully used to produce long-chain N-acylglycines with yields up to 80% and represents an environmentally friendly process for direct amide synthesis in aqueous systems. researchgate.net The reaction of esters with amines or ammonia (B1221849) to yield amides is a convenient and established method for amide preparation.
Enzymatic Resolution Techniques for DL-Acyl Tryptophan Compounds
The chemical synthesis of N-acyl tryptophan often results in a racemic mixture of DL-isomers. google.com Enzymatic resolution is a powerful technique to separate these enantiomers, leveraging the high stereoselectivity of enzymes.
One of the most established methods is the use of aminoacylases . These enzymes belong to the hydrolase family and are widely used in industrial processes for resolving racemic mixtures of N-acetyl-amino acids. researchgate.net In this approach, the N-acyl-DL-tryptophan mixture is treated with an L-specific aminoacylase. The enzyme selectively catalyzes the hydrolysis of the amide bond of the L-enantiomer (N-acyl-L-tryptophan) to produce free L-tryptophan and the acyl group. The D-enantiomer (N-acyl-D-tryptophan) remains unreacted. The resulting mixture of L-tryptophan and N-acyl-D-tryptophan can then be easily separated due to their different chemical properties. The separated N-acyl-D-tryptophan can be chemically racemized and recycled back into the process to achieve a theoretical yield of 100%. google.com
Another technique is enantioselective transesterification catalyzed by lipases. mdpi.com In this kinetic resolution method, a racemic mixture is reacted with an acyl donor in the presence of a lipase. The enzyme will preferentially acylate one enantiomer over the other, allowing for the separation of the fast-reacting, acylated enantiomer from the slow-reacting, unacylated one. mdpi.com
Additionally, affinity chromatography can be employed. This method utilizes immobilized proteins with specific binding affinities, such as bovine serum albumin, which is known to have antipodal specificity in binding tryptophan. nih.gov When a DL-tryptophan mixture is passed through a column containing this matrix, one enantiomer is retained more strongly than the other, allowing for their separation. nih.gov
| Technique | Enzyme Class | Mechanism | Outcome |
|---|---|---|---|
| Selective Hydrolysis | Aminoacylase researchgate.net | Enantioselective hydrolysis of the N-acyl bond of the L-enantiomer. | Separation of L-Tryptophan from unreacted N-Acyl-D-Tryptophan. researchgate.net |
| Kinetic Resolution | Lipase mdpi.com | Enantioselective acylation or transesterification of one enantiomer. | Separation of an acylated enantiomer from an unacylated enantiomer. mdpi.com |
| Affinity Chromatography | N/A (Immobilized Protein) | Differential binding affinity of enantiomers to a chiral stationary phase. nih.gov | Chromatographic separation of L- and D-enantiomers. nih.gov |
Integrated Chemo-Enzymatic Methodologies for N-Acylated Tryptophan Production
Chemo-enzymatic processes combine the advantages of traditional chemical synthesis with the high selectivity and mild reaction conditions of biocatalysis. beilstein-journals.orgnih.gov This integrated approach is particularly effective for producing complex molecules like N-acylated tryptophan derivatives. paradisiresearch.com The strategy typically involves using chemical methods to synthesize a precursor substrate, which is then transformed into the final product using a highly specific enzymatic step. beilstein-journals.orgmdpi.com
For the production of N-acylated tryptophan, a chemo-enzymatic route could involve the chemical synthesis of decanoic acid or an activated derivative, which is then enzymatically ligated to L-tryptophan. A demonstrated method for such amide bond formation utilizes the adenylating enzyme TycA-A. nih.gov In this process, the enzyme first activates L-tryptophan to form L-tryptophyl-AMP. This activated intermediate then reacts with a primary or secondary amine in a subsequent nucleophilic substitution to form the amide bond. nih.gov This approach represents a direct integration of an enzymatic activation step with a chemical nucleophile to achieve straightforward amide bond formation with high atom economy and fewer side products compared to purely chemical methods. nih.gov
These integrated methodologies are categorized based on the role of the enzyme, such as achieving regio- and stereoselective functionalization, generating highly reactive intermediates, or constructing complex scaffolds in a single step. beilstein-journals.org
Biotechnological and Fermentation-Based Production of Tryptophan Derivatives
The industrial production of L-tryptophan and its derivatives predominantly relies on microbial fermentation, which is favored over chemical synthesis due to its use of inexpensive raw materials and the generation of high-purity products. mdpi.comnih.gov Engineered strains of microorganisms, particularly Escherichia coli and Corynebacterium glutamicum, are widely used as cell factories for this purpose. mdpi.comnih.gov
The core of biotechnological production is the metabolic engineering of these microbes to enhance the biosynthetic pathways leading to tryptophan. nih.gov This involves modifying regulatory networks and introducing genes that divert metabolic flux towards the desired product. For instance, researchers have engineered E. coli to produce various tryptophan derivatives by introducing enzymes that convert tryptophan into compounds like indirubin (B1684374) or 5-hydroxytryptamine. nih.gov
Fermentation process optimization is also critical for maximizing yields. mdpi.com Key parameters that are controlled include the feeding rate of the carbon source (e.g., glucose), pH, temperature, and aeration. mdpi.comgoogle.com For example, optimizing the glucose feeding rate in a 14-L fermenter was shown to increase the L-tryptophan yield and conversion rate by 35% and 38%, respectively. mdpi.com Different fermentation strategies, such as batch and fed-batch cultures, are employed to achieve high cell densities and product titers. nih.gov
| Product | Microorganism | Method/Condition | Reported Yield/Result | Reference |
|---|---|---|---|---|
| L-Tryptophan | Pseudomonas AM 1 | Aerobic fermentation with indole (B1671886) addition | 490 mg tryptophan from 510 mg indole after 72 hours | google.com |
| L-Tryptophan | Methylomonas methanolica | Aerobic fermentation with indole addition | 50 mg tryptophan from 48 mg indole after 60 hours | google.com |
| L-Tryptophan | Engineered E. coli | Fed-batch fermentation with surfactant addition | 54.5 g/L L-Tryptophan | mdpi.com |
| Indirubin | Recombinant E. coli (FMO gene) | Batch fermentation with cysteine addition | Yield significantly increased with 0.36 g/L cysteine | nih.gov |
| Kynurenic Acid (KYNA) | Saccharomyces cerevisiae EC1118 | Fermentation with 400 mg/L Tryptophan | 9.146 mg/L KYNA | unimi.it |
Biosynthesis and Endogenous Formation Pathways of N Acylated Tryptophan
Enzymatic Systems Governing N-Acyl Amino Acid Biosynthesis
The formation of the amide bond in N-acyl amino acids is an energetically demanding process. nih.gov Biological systems have evolved several enzymatic strategies to facilitate this synthesis, primarily by activating the fatty acid moiety to overcome the thermodynamic barrier of direct condensation. d-nb.infouni-duesseldorf.de
The direct condensation of a free fatty acid and an amino acid is an energetically unfavorable reaction. nih.govstackexchange.com However, some enzymatic systems can facilitate this process. One hypothesis for the biosynthesis of certain N-acyl glycines involves the direct condensation of an acyl moiety, which can be either a free fatty acid or its Coenzyme A (CoA) derivative, with glycine (B1666218). nih.govmdpi.com For instance, the enzyme cytochrome c has been reported to catalyze the synthesis of N-arachidonoyl glycine from glycine and arachidonoyl-CoA. nih.gov While direct condensation is a challenging reaction, these enzymatic examples suggest that specific protein microenvironments can promote the formation of the amide bond, likely by stabilizing the transition state or by activating one of the substrates. nih.gov In industrial settings, direct condensation methods are being explored as greener alternatives to traditional chemical synthesis, which often relies on reactive intermediates like acyl chlorides. google.com
A predominant mechanism for fatty acid activation in the biosynthesis of NAAAs involves ATP-dependent enzymes, particularly acyl-adenylating enzymes. researchgate.netnih.gov These enzymes catalyze the reaction of a carboxylic acid with ATP to form a highly reactive acyl-adenylate intermediate, releasing pyrophosphate. nih.govscispace.com This activated acyl-AMP intermediate is then susceptible to nucleophilic attack by the amino group of an amino acid, leading to the formation of the N-acyl amino acid and releasing AMP. nih.gov This strategy is employed by a wide superfamily of enzymes involved in various metabolic pathways, including the biosynthesis of non-ribosomal peptides. nih.govresearchgate.net
Hydrolases, a class of enzymes that typically break bonds using water, can also catalyze the synthesis of NAAAs under certain conditions, often through reverse hydrolysis. creative-enzymes.comwikipedia.org This ATP-independent pathway relies on the transient activation of the carboxylic acid. nih.gov Enzymes such as lipases and aminoacylases have been shown to facilitate the acylation of amino acids. uni-duesseldorf.deresearchgate.netresearchgate.net For example, Acylase I from pig kidney has demonstrated the ability to synthesize various N-lauroyl-l-amino acids. researchgate.net Furthermore, specific hydrolases play a key role in regulating the levels of endogenous NAAAs. Fatty acid amide hydrolase (FAAH) and peptidase M20 domain containing 1 (PM20D1) have been identified as bidirectional enzymes, capable of both synthesizing and hydrolyzing N-acyl amino acids, thereby controlling the tissue and circulating levels of these signaling lipids. nih.govelifesciences.org
Table 1: Key Enzymes in N-Acyl Amino Acid (NAAA) Biosynthesis
| Enzyme Class | Mechanism of Action | Example Enzyme(s) | Function |
|---|---|---|---|
| Acyl-Adenylating Enzymes | ATP-dependent activation of fatty acids via an acyl-adenylate intermediate. nih.govnih.gov | N-acyl amino acid synthases (NAS) researchgate.net | Catalyze the condensation of an activated fatty acid with an amino acid. d-nb.info |
| Hydrolases | ATP-independent synthesis, often via reverse hydrolysis or an acyl-enzyme intermediate. nih.govresearchgate.net | Aminoacylases, Lipases researchgate.netresearchgate.net | Catalyze the acylation of amino acids with fatty acids. uni-duesseldorf.de |
| Dual-Function Hydrolases | Bidirectional activity, catalyzing both synthesis and hydrolysis of NAAAs. nih.govelifesciences.org | Fatty Acid Amide Hydrolase (FAAH), PM20D1 nih.govelifesciences.org | Regulate endogenous levels of NAAAs. nih.gov |
| Transferases | Transfer of an acyl group (e.g., acetyl) from a donor molecule like Acetyl-CoA. wikipedia.org | N-Acetyltransferases (NATs) wikipedia.org | Catalyze the N-acetylation of various molecules, including arylamines. wikipedia.orgaltmeyers.org |
N-acetyltransferases (NATs) are enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to a substrate. wikipedia.org This process, N-acetylation, is a specific form of N-acylation. NATs are crucial for a variety of biological processes, including the metabolism of xenobiotics and the synthesis of compounds like melatonin (B1676174) from serotonin (B10506), a tryptophan derivative. wikipedia.orgaltmeyers.orgnih.gov The catalytic mechanism of NATs typically involves a "ping-pong" reaction where the enzyme is first acetylated by acetyl-CoA, and then the acetyl group is transferred to the amine substrate. wikipedia.orgscispace.com
N-acylpeptide hydrolases (APH) are primarily known for their catabolic role. nih.gov These cytosolic enzymes cleave the N-terminal amino acid from N-acylated peptides. nih.govamanote.com This function is important in the degradation of intracellular proteins that have been N-terminally modified. nih.gov While their primary described function is hydrolytic, their involvement highlights the dynamic nature of N-acylation in cellular protein and peptide metabolism. creative-enzymes.com
Microbial Contribution to Tryptophan Derivatization and Acylation
Microorganisms, both from the environment and within the host-associated microbiota, possess diverse metabolic capabilities that can modify amino acids, including tryptophan. nih.govfrontiersin.org
The vast, uncultured majority of environmental microorganisms represents a significant reservoir of novel natural products. nih.gov By expressing environmental DNA (eDNA) in easily cultured hosts like Escherichia coli, researchers have been able to identify previously unknown bioactive compounds. nih.govbohrium.com This metagenomic approach has led to the discovery of various long-chain N-acyl amino acids, including N-acyl derivatives of tryptophan, arginine, and tyrosine. nih.govnih.govbohrium.com The genes responsible for their synthesis, termed N-acyl amino acid synthases (NASs), have also been identified through these studies. bohrium.com The frequent identification of long-chain N-acyltyrosine-producing clones from geographically distinct soil samples suggests these compounds may play a common and important role in microbial communities. nih.gov These findings demonstrate that environmental microbes have the genetic and enzymatic machinery to produce a wide array of N-acylated amino acids. nih.gov
Table 2: Examples of N-Acyl Amino Acids from Environmental Microbes
| N-Acyl Amino Acid Class | Producing Organism/Source | Method of Identification |
|---|---|---|
| Long-chain N-Acyl Tryptophan | Uncultured soil microbes | Heterologous expression of environmental DNA (eDNA) in E. coli. nih.govbohrium.com |
| Long-chain N-Acyl Arginine | Uncultured soil microbes | Heterologous expression of eDNA in E. coli. nih.govbohrium.com |
| Long-chain N-Acyl Tyrosine | Uncultured soil microbes; Nitrosomonas europaea. nih.gov | Screening of eDNA libraries; functional characterization of a gene from a cultured bacterium. nih.gov |
| N-acylated Tetramic Acids | Marine cyanobacterium (Moorea producens) | Isolation and structural elucidation from microbial extracts. mdpi.com |
The gut microbiota plays a profound role in host physiology, partly by metabolizing dietary components that are inaccessible to the host's own enzymes. nih.gov Tryptophan is a key substrate for microbial metabolism in the gut. mdpi.com Gut bacteria can metabolize tryptophan through several major pathways, producing a range of bioactive molecules. mdpi.comresearchgate.net
The primary microbial pathway for tryptophan degradation is the indole (B1671886) pathway, which converts tryptophan into indole and numerous derivatives, such as indole-3-propionic acid (IPA) and indole-3-acetic acid (IAA). nih.govnih.gov This is initiated by the enzyme tryptophanase, which is present in many bacterial species. nih.gov The gut microbiota's metabolism of tryptophan significantly impacts the availability of this essential amino acid for the host, thereby influencing host pathways like serotonin and kynurenine (B1673888) production. nih.govmdpi.com While direct evidence for the synthesis of long-chain N-acyl tryptophan compounds like L-Tryptophan, N-(1-oxodecyl)- by the gut microbiota is still emerging, the extensive derivatization of tryptophan's indole moiety is well-established. mdpi.com This microbial activity creates a diverse pool of tryptophan-derived metabolites that could potentially serve as substrates for subsequent acylation reactions, either by other microbes or by host enzymes at the gut interface.
Intracellular Processes of Fatty Acylation of Tryptophan Residues in Proteins
Beyond the formation of free N-acylated tryptophan, the fatty acylation of tryptophan residues within proteins is a significant post-translational modification that regulates numerous cellular signaling pathways. nih.gov This process involves the covalent attachment of fatty acids to tryptophan residues, influencing protein structure, function, and subcellular localization.
Methylene-Bridge Tryptophan Fatty Acylation Mechanisms and Significance
A notable mechanism of tryptophan fatty acylation is the methylene-bridge formation, which has been shown to play a crucial role in regulating the PI3K-AKT signaling pathway and glucose uptake. nih.govnih.gov This process involves the acylation of the δ1 carbon of specific tryptophan residues in proteins by polyunsaturated fatty acids (PUFAs) such as docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA). nih.govnih.gov
The mechanism is believed to proceed via a free radical pathway. nih.gov This acylation event can recruit the modified proteins, such as PDK1 and AKT2, to the cytoplasmic membrane. nih.govnih.gov This recruitment, in turn, activates PI3K signaling and enhances glucose uptake in a manner that is dependent on the tryptophan acylation but independent of insulin. nih.gov
The significance of this pathway is highlighted by its impact on cellular metabolism and signaling. For example, the methylene-bridge fatty acylation of specific tryptophan residues in PDK1 (tryptophan 448/543) and AKT2 (tryptophan 414) by DHA and EPA has been demonstrated to activate AKT signaling. nih.gov This discovery identifies a novel type of protein fatty acylation that helps to explain the multifaceted effects of PUFAs on cell signaling. nih.gov
Below is a data table summarizing the key proteins and tryptophan residues involved in methylene-bridge fatty acylation and their functional consequences.
| Protein | Tryptophan Residue(s) | Acylating Fatty Acid | Functional Consequence |
| PDK1 | W448, W543 | DHA, EPA | Recruitment to cytoplasmic membrane, activation of PI3K-AKT signaling |
| AKT2 | W414 | DHA, EPA | Recruitment to cytoplasmic membrane, activation of PI3K-AKT signaling, increased glucose uptake |
Molecular and Cellular Mechanisms of Action of N 1 Oxodecyl L Tryptophan and Analogues
Interaction with Enzymes and Cellular Receptors
N-acyl-tryptophans and their metabolites can interact with various components of cellular machinery, including enzymes that regulate metabolic pathways and receptors that trigger signaling cascades.
The catabolism of the essential amino acid L-tryptophan is primarily initiated by two distinct heme-containing dioxygenase enzymes: Tryptophan 2,3-dioxygenase (TDO2) and Indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov These enzymes catalyze the first and rate-limiting step of the kynurenine (B1673888) pathway, converting tryptophan into N-formylkynurenine. nih.govnih.gov While structurally different, they evolved to catalyze the same reaction, leading to tryptophan depletion and the production of bioactive kynurenine pathway metabolites. nih.gov
Tryptophan 2,3-dioxygenase (TDO2): This enzyme is highly conserved throughout evolution and exhibits high catalytic efficiency for L-tryptophan. nih.gov It plays a crucial role in regulating systemic tryptophan levels under normal physiological conditions. nih.gov
Indoleamine 2,3-dioxygenase 1 (IDO1): In contrast to TDO2, IDO1 has a broader substrate range, including D-tryptophan and other indole-containing compounds. nih.gov Its expression is potently induced by inflammatory signals, particularly in immune cells, where it becomes a key regulator of immune tolerance. jci.org
The activity of these enzymes can be modulated by various compounds, including tryptophan analogues. For instance, 1-methyl-tryptophan is a known competitive inhibitor of IDO1. nih.govjci.org While direct evidence for N-(1-oxodecyl)-L-tryptophan acting on these enzymes is not available, molecular docking studies have shown that many tryptophan metabolites can dock to the active site of TDO2. nih.gov This suggests that modifications to the tryptophan molecule, such as N-acylation, could influence its interaction with these key metabolic enzymes, potentially altering the flux of the kynurenine pathway and the production of its downstream metabolites.
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a critical role in responding to environmental signals and regulating gene expression related to immunity and metabolism. nih.govmdpi.com Tryptophan metabolites are among the most important classes of endogenous ligands for AhR. nih.govmdpi.com
Upon activation by a ligand, AhR translocates to the nucleus, forms a heterodimer with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences to regulate the expression of target genes, such as Cyp1a1 and Cyp1b1. nih.govresearchgate.net Many microbial catabolites of tryptophan have been identified as AhR ligands and agonists, demonstrating a range of affinities and potencies. mdpi.com For example, indole-3-aldehyde (IA) and indole-3-acetate (IAA) are known to engage AhR and influence mucosal immunity. mdpi.com The metabolism of tryptophan through the IDO1/TDO2 pathway also produces kynurenine, which is a known AhR agonist that can modulate immune responses. nih.govnih.gov
Given that various indole-based tryptophan derivatives act as AhR modulators, it is plausible that N-(1-oxodecyl)-L-tryptophan or its metabolites could also exhibit activity at this receptor. The nature of this interaction—whether as an agonist or antagonist—would depend on how the N-acyl chain influences the molecule's binding affinity and subsequent conformational changes in the receptor.
| Compound (Tryptophan Catabolite) | Ligand Binding Affinity (Relative to TCDD) | Agonist Potency (EC50 in µM) | Agonist Efficacy (EMAX % of TCDD) |
| Indole-3-aldehyde (IA) | High | 10.5 | 95% |
| Tryptamine (B22526) (TA) | Moderate | 25.1 | 85% |
| Indole-3-acetate (IAA) | Moderate | 45.7 | 70% |
| Indole (B1671886) (IND) | Low | >100 | 40% |
| Indole-3-propionate (IPA) | Low | >100 | 35% |
This table presents data on the AhR activity of various microbial intestinal catabolites of tryptophan, which serve as examples of tryptophan analogues. Data synthesized from research characterizing these compounds as AhR ligands. mdpi.com
The endocannabinoidome (eCBome) is an expanded signaling system that includes the classic endocannabinoids, their receptors (CB1 and CB2), and a wide array of related lipid mediators, such as N-acyl amino acids (NAAs), and their metabolic enzymes. nih.gov Long-chain NAAs, which include N-(1-oxodecyl)-L-tryptophan, are structurally related to endocannabinoids like anandamide and are considered part of this complex lipid signaling network. frontiersin.org
These lipid mediators can modulate a variety of physiological processes, including appetite, pain sensation, and inflammation. nih.gov For example, N-arachidonoyl-L-serine, another NAA found in the brain, exhibits vasodilatory properties independent of cannabinoid receptors. nih.gov The interaction of NAAs with lipid signaling systems can occur through several mechanisms, including direct receptor binding, modulation of enzyme activity (such as fatty acid amide hydrolase, FAAH), or by altering the physical properties of cell membranes. nih.govnih.gov The fluorescent properties of the tryptophan indole ring are sensitive to the polarity of its environment, making it a useful tool for studying interactions between tryptophan-containing molecules and phospholipid membranes. nih.govresearchgate.net
Impact on Cellular Signaling Pathways
The interaction of N-acyl-tryptophan analogues with cellular components can lead to the modulation of critical intracellular signaling pathways that govern cell growth, metabolism, and survival.
The Phosphoinositide 3-Kinase (PI3K)-AKT pathway is a central signaling cascade that regulates numerous cellular processes. nih.gov The pathway is typically initiated by the activation of receptor tyrosine kinases, leading to the recruitment and activation of PI3K. mdpi.com PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-triphosphate (PIP3), which acts as a second messenger to recruit and activate kinases such as PDK1 and AKT (also known as Protein Kinase B). mdpi.com
Recent research has identified a novel mechanism of PI3K-AKT pathway regulation involving the direct fatty acylation of tryptophan residues on key signaling proteins. nih.gov Specifically, polyunsaturated fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA) can acylate specific tryptophan residues on PDK1 and AKT2. nih.gov This modification recruits these proteins to the cytoplasmic membrane, leading to the activation of PI3K signaling in an insulin-independent manner. nih.gov This finding demonstrates that N-acylation of tryptophan residues within proteins is a regulatory post-translational modification. While this research focuses on the acylation of tryptophan residues within a protein, it highlights a direct link between tryptophan fatty acylation and the modulation of this critical signaling cascade.
| Protein | Site of Tryptophan Acylation | Effect of Acylation | Downstream Consequence |
| PDK1 | Tryptophan 448/543 | Recruitment to cytoplasmic membrane | PI3K pathway activation |
| AKT2 | Tryptophan 414 | Recruitment to cytoplasmic membrane | PI3K pathway activation |
This table summarizes findings on how the acylation of specific tryptophan residues on signaling proteins by fatty acids like DHA/EPA regulates the PI3K-AKT pathway. nih.gov
The activation of the PI3K-AKT pathway is a key event in mediating insulin-stimulated glucose uptake. nih.gov Therefore, molecules that modulate this pathway can have significant effects on cellular metabolism. The fatty acylation of tryptophan residues on PDK1 and AKT2, which activates PI3K-AKT signaling, has been shown to promote cellular glucose uptake. nih.gov
Tryptophan and its metabolism are intrinsically linked to intermediary metabolism and glucose homeostasis. nih.govnih.gov For instance, tryptophan supplementation has been shown to alleviate lipopolysaccharide-induced downregulation of the glucose transporter SGLT1 in the jejunum of rats. nih.gov Conversely, studies have shown that glucose or sucrose intake can decrease plasma levels of most amino acids, but tryptophan appears relatively resistant to this insulin-mediated transport into tissues, suggesting unique transport and metabolic regulation. scirp.org Given the demonstrated link between tryptophan acylation, PI3K-AKT activation, and glucose uptake, N-(1-oxodecyl)-L-tryptophan and its analogues represent a class of molecules with the potential to influence cellular energy metabolism. nih.gov
Modulation of Biological Membranes and Permeability of N-(1-Oxodecyl)-L-Tryptophan and Analogues
The unique amphipathic structure of N-(1-oxodecyl)-L-tryptophan, combining a hydrophobic ten-carbon acyl chain with the distinctive indole-containing amino acid, dictates its profound interactions with biological membranes. This section explores the molecular and cellular mechanisms by which this compound and its analogues modulate the properties and permeability of lipid bilayers.
Influence on Membrane Lipophilicity and Protein-Membrane Interactions
The introduction of a 1-oxodecyl (decanoyl) group to the nitrogen of L-tryptophan significantly enhances the molecule's lipophilicity. This modification facilitates its partitioning from aqueous environments into the hydrophobic core of the lipid bilayer. The tryptophan residue itself has a natural preference for the membrane-water interface, where it plays a crucial role in anchoring and stabilizing membrane proteins. scirp.orgmdpi.comnih.gov The indole side chain of tryptophan can engage in a variety of non-covalent interactions, including hydrogen bonds with lipid carbonyl and phosphate (B84403) groups, and cation-π interactions with choline headgroups. mdpi.comnih.govnih.gov
The addition of the N-acyl chain in N-(1-oxodecyl)-L-tryptophan is expected to further stabilize this interfacial position. The acyl chain would embed into the hydrophobic core of the membrane, while the tryptophan headgroup remains anchored at the interface. This orientation can disrupt the local lipid packing and alter the physical properties of the membrane. mdpi.com Such interactions are crucial for the modulation of membrane protein function, as changes in the lipid environment can influence protein conformation and activity. nih.gov For instance, tryptophan residues are known to support the interaction of transmembrane helices, a process that could be influenced by the presence of N-acyl tryptophan analogues.
Key Interactions of Tryptophan Residue at the Membrane Interface:
| Interaction Type | Interacting Partner in Lipid Bilayer | Significance |
| Hydrogen Bonding | Lipid carbonyl groups, Phosphate moieties | Anchors the molecule at the interface |
| Cation-π Interactions | Choline headgroups (e.g., in Phosphatidylcholine) | Stabilizes position near the membrane surface |
| Hydrophobic Interactions | Lipid acyl chains | Drives insertion and retention within the membrane |
Effects on Cell Membrane Permeability and Substrate Transport
The increased lipophilicity of N-(1-oxodecyl)-L-tryptophan suggests that its primary mode of crossing cell membranes is through passive diffusion. Studies on other N-terminally protected tryptophan derivatives, such as N-acetyl-L-tryptophan (Ac-Trp), N-tert-butoxycarbonyl-L-tryptophan (Boc-Trp), and N-carbobenzoxy-L-tryptophan (Cbz-Trp), have demonstrated that masking the charge of the amino group leads to permeability that is independent of amino acid transporters. researchgate.netnih.gov
In a study using Caco-2 cells as a model for human intestinal epithelium, the permeability coefficients for N-terminal protected tryptophan derivatives were found to be constant and not dependent on concentration, which is characteristic of passive transport. researchgate.netnih.gov While L-tryptophan itself is actively transported by systems like the L-type amino acid transporter 1 (LAT1), its N-acylated derivatives are likely to bypass these transporters. mdpi.comnih.gov Instead, they may act as competitive inhibitors of these transport systems. nih.gov For instance, L-tryptophan and its derivatives have been shown to be effective inhibitors of the PAT1 amino acid transport system. nih.gov
Permeability of L-Tryptophan and N-Protected Derivatives Across Caco-2 Cell Monolayers
| Compound | Apparent Permeability Coefficient (Papp) (cm/s) | Likely Transport Mechanism |
| L-Tryptophan | 4.0 x 10⁻⁶ (concentration dependent) | Active Transport (saturable) |
| Ac-Trp-NH₂ | 1.1 x 10⁻⁵ (constant) | Passive Diffusion |
| Boc-Trp | 1.0 x 10⁻⁵ (constant) | Passive Diffusion |
| Cbz-Trp | 1.1 x 10⁻⁵ (constant) | Passive Diffusion |
| Fmoc-Trp | 1.1 x 10⁻⁵ (constant) | Passive Diffusion |
| Data derived from studies on various L-Tryptophan derivatives, indicating that N-terminal protection leads to passive diffusion. The exact value for N-(1-oxodecyl)-L-tryptophan is not provided but is expected to follow this trend. researchgate.netnih.gov |
Interactions with Lipid-Polymer Membranes and Liposomal Systems
The amphipathic nature of N-(1-oxodecyl)-L-tryptophan makes it particularly suited for incorporation into drug delivery systems like lipid-polymer membranes and liposomes. scirp.org L-tryptophan itself has been shown to interact strongly with the lipid interface of such systems, influencing their physical properties. scirp.orgconicet.gov.ar When encapsulated in liposomes composed of a mixture of polymerizable (DC8,9PC) and non-polymerizable (DMPC) lipids, L-tryptophan orients itself at the interface, with the indole nitrogen pointing towards the hydrophilic part of the membrane. scirp.org
This interfacial localization of L-tryptophan can increase the packing of the lipid polar heads, which in turn enhances the efficiency of UV-induced polymerization of the diacetylenic lipid components. scirp.org It is hypothesized that N-(1-oxodecyl)-L-tryptophan would exhibit an even more pronounced effect due to its acyl chain anchoring it firmly within the bilayer. This would lead to greater stability and potentially higher retention of the compound within liposomal carriers. nih.govmdpi.comnih.gov
Studies have shown that polymerized liposomes can retain a high percentage of encapsulated L-tryptophan over 24 hours. scirp.org The presence of the N-decanoyl chain would likely enhance this retention by increasing the hydrophobic interactions with the lipid core of the liposome.
Retention of L-Tryptophan in Polymerized Liposomes after 24 Hours
| Initial L-Tryptophan Concentration (mol% of total lipid) | L-Tryptophan Retained (%) |
| 10 mol% | ~20% |
| 50 mol% | ~80% |
| This data for L-Tryptophan suggests that N-(1-oxodecyl)-L-tryptophan, with its enhanced lipophilicity, would be retained with high efficiency in similar liposomal systems. scirp.org |
Biological and Physiological Research Contexts of N Acylated Tryptophan Derivatives
Involvement in Neurobiological Processes and Neuromodulation Research
N-acylated derivatives of tryptophan are being investigated for their potential roles in the central nervous system, largely due to the foundational role of tryptophan itself in neurobiology. ontosight.ainih.gov
L-tryptophan is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet. wikipedia.orgpensoft.net It serves as the exclusive metabolic precursor for the synthesis of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine or 5-HT) and the hormone melatonin (B1676174). wikipedia.orgpensoft.net The synthesis pathway begins with the conversion of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), which is then converted to serotonin. pensoft.net In the pineal gland, serotonin can be further metabolized into melatonin. pensoft.net
The acylation of L-tryptophan, as seen in L-Tryptophan, N-(1-oxodecyl)-, modifies the amino group that is crucial for these enzymatic conversions. Research into related N-acylated amino acids suggests that the biological activity often depends on whether the acyl group can be cleaved to release the parent amino acid. If cellular enzymes can hydrolyze the N-decanoyl group from L-Tryptophan, N-(1-oxodecyl)-, it would liberate L-tryptophan, making it available for entry into the serotonin and melatonin synthesis pathways. This potential role as a pro-drug or a controlled-release form of L-tryptophan is a key area of theoretical interest, though specific studies on N-decanoyl-L-tryptophan's metabolism back to L-tryptophan are not widely documented. ontosight.ai
Several N-acylated tryptophan derivatives have demonstrated neuroprotective properties in various experimental models. nih.gov A closely related compound, N-acetyl-L-tryptophan (L-NAT), has been shown to be neuroprotective in models of amyotrophic lateral sclerosis (ALS), Parkinson's disease, and traumatic brain injury. nih.govresearchgate.net For instance, L-NAT was found to protect motor neuron-like cells from cell death and is identified as an antagonist of the neurokinin-1 receptor (NK-1R), which is involved in neuroinflammation. researchgate.nettargetmol.com
The neuroprotective potential of these compounds is often linked to their ability to modulate neuroinflammatory pathways. nih.govresearchgate.net While direct research into the neuroprotective effects of L-Tryptophan, N-(1-oxodecyl)- is limited, its structural similarity to other bioactive N-acyl tryptophans suggests it could be a candidate for similar investigations. ontosight.aiacs.org The long acyl chain of N-(1-oxodecyl)-L-tryptophan might enhance its interaction with cell membranes, potentially influencing cellular signaling pathways relevant to neuronal survival. ontosight.ai
Table 1: Neuroprotective Activity of N-Acetyl-L-Tryptophan (NAT) in an In Vitro Model of Amyotrophic Lateral Sclerosis (ALS)
| Compound | Model System | Finding | Reference |
|---|---|---|---|
| N-acetyl-DL-Tryptophan | NSC-34 motor neurons | Protects against hydrogen peroxide-induced cell death with an IC₅₀ of 1 µM. | caymanchem.com |
| N-acetyl-L-tryptophan | NSC-34 motor neurons | Demonstrated neuroprotective effects against cell death. | researchgate.net |
Role in Immune System Modulation and Inflammatory Responses
Tryptophan metabolism is a critical nexus between the immune system, the host, and the gut microbiota. parenchymabio.comijbs.com N-acylated tryptophan derivatives are situated within this complex network.
Over 95% of dietary L-tryptophan is metabolized through the kynurenine (B1673888) pathway, which is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). nih.govmdpi.com IDO is particularly important in the context of immunity, as its expression is induced by pro-inflammatory signals like interferon-gamma (IFN-γ). mdpi.comnih.gov
The activation of IDO leads to the depletion of local tryptophan and the production of metabolites known as kynurenines. nih.govfrontiersin.org This process has profound immunoregulatory effects, including the suppression of T-cell proliferation and the activation of regulatory T-cells, which helps to maintain immune homeostasis and tolerance. nih.govfrontiersin.org The metabolites produced, such as kynurenine itself, can act as signaling molecules, for instance by activating the aryl hydrocarbon receptor (AHR), which further modulates immune cell function and promotes an anti-inflammatory environment. parenchymabio.commdpi.com While the direct interaction of L-Tryptophan, N-(1-oxodecyl)- with this pathway is not yet characterized, its existence as a modified form of tryptophan places it at the center of these metabolic crossroads.
The gut microbiota plays a pivotal role in metabolizing dietary tryptophan into a variety of bioactive compounds, including indole (B1671886), tryptamine (B22526), and indole-propionic acid (IPA). ijbs.comnih.gov These microbial metabolites are crucial for maintaining gut barrier function and immune homeostasis, often through activation of the AHR on intestinal immune cells. nih.govfrontiersin.org
Recently, it has been demonstrated that gut microbiota can also biosynthesize N-acyl tryptamines, which are structurally related to N-acyl tryptophans. frontiersin.org These molecules can act as signaling lipids, interacting with targets like serotonin receptors. frontiersin.org For example, N-lauroyl tryptamine was found to inhibit a receptor associated with inflammatory bowel disease. frontiersin.org Metabolomic studies have shown that the presence of a gut microbiota can alter the levels of tryptophan derivatives, indicating a direct influence on their availability to the host. nih.gov This suggests that compounds like L-Tryptophan, N-(1-oxodecyl)- could potentially be produced by or interact with gut microbes, thereby influencing the host's immune system.
Table 2: Key Tryptophan Metabolites and Their Roles in Immunity
| Metabolite | Origin | Key Function/Receptor | Immunological Effect | Reference |
|---|---|---|---|---|
| Kynurenine | Host (IDO/TDO pathway) | Aryl Hydrocarbon Receptor (AHR) | Suppresses T-cell function, promotes regulatory T-cells. | parenchymabio.commdpi.com |
| Indole | Gut Microbiota | Aryl Hydrocarbon Receptor (AHR) | Modulates gut barrier function and immune cell activity. | nih.govnih.gov |
| Indole-3-propionic acid (IPA) | Gut Microbiota | Pregnane X Receptor (PXR) | Reduces intestinal inflammation. | frontiersin.org |
Influence on Protein Synthesis and Cellular Stability
As an amino acid, L-tryptophan is a fundamental building block for protein biosynthesis. wikipedia.org The availability of tryptophan can be a rate-limiting factor for protein synthesis. Studies in bovine mammary cells have shown that supplementing with L-tryptophan can increase protein production and alter the expression of genes involved in milk protein synthesis. mdpi.com
The modification present in L-Tryptophan, N-(1-oxodecyl)- prevents its direct incorporation into proteins. However, if the compound is metabolized to release free L-tryptophan, it could serve as a source for protein synthesis. ontosight.ai Furthermore, the hydrophobic decanoyl chain could facilitate the compound's interaction with cellular membranes, potentially influencing membrane stability or the function of membrane-associated proteins, though this remains a speculative area for future research. ontosight.aiacademie-sciences.fr
Table 3: Mentioned Compound Names
| Compound Name | Abbreviation/Synonym |
|---|---|
| L-Tryptophan, N-(1-oxodecyl)- | N-decanoyl-L-tryptophan |
| L-Tryptophan | Trp |
| Serotonin | 5-hydroxytryptamine, 5-HT |
| Melatonin | N-acetyl-5-methoxytryptamine |
| 5-hydroxytryptophan | 5-HTP |
| N-acetyl-L-tryptophan | L-NAT |
| Kynurenine | |
| Indoleamine 2,3-dioxygenase | IDO |
| Tryptophan 2,3-dioxygenase | TDO |
| Interferon-gamma | IFN-γ |
| Aryl hydrocarbon receptor | AHR |
| Indole | |
| Tryptamine | |
| Indole-3-propionic acid | IPA |
| N-lauroyl tryptamine |
N-Acetylation as a Widespread Post-Translational Modification
N-acetylation is a highly prevalent and conserved post-translational modification (PTM) of proteins in eukaryotes. frontiersin.orgimrpress.com This process involves the transfer of an acetyl group, typically from acetyl-coenzyme A (Ac-CoA), to the nitrogen atom of an amino group within a protein. imrpress.com This modification can occur at the N-terminus of a protein or on the side chain of lysine (B10760008) residues. researchgate.net It is estimated that approximately 85% of all human proteins and 68% of yeast proteins undergo N-terminal acetylation. frontiersin.org This widespread modification is crucial for regulating the function and stability of a diverse range of proteins. mdpi.com
The enzymes responsible for this modification are known as N-terminal acetyltransferases (NATs). mdpi.com These enzymes transfer the acetyl group to the α-amino group of the first amino acid residue of a protein as it is being synthesized by the ribosome. mdpi.com N-terminal acetylation has been shown to play a significant role in protein synthesis, stability, and localization. imrpress.commdpi.com For instance, it can protect proteins from proteolytic degradation, thereby increasing their half-life within the cell. imrpress.com Furthermore, this modification can influence protein-protein interactions, which is essential for the formation of functional protein complexes. imrpress.com
While N-acetylation is a common modification for many amino acids, the specific post-translational modification of tryptophan residues can also occur through other mechanisms, such as nitration and nitrosation, leading to derivatives like 6-nitro-L-tryptophan. Current time information in Nyong-et-Kellé, CM. The study of N-acetyl-L-tryptophan itself has shown it can be generated as a catabolite of tryptophan by gut microbiota. frontiersin.org Additionally, N-acetyl-L-tryptophan has been investigated for its role as a protein stabilizer, where it can prevent oxidative degradation of proteins by scavenging reactive oxygen species. frontiersin.orgnih.gov
Table 1: Key Aspects of N-Acetylation as a Post-Translational Modification
| Feature | Description | Key Molecules/Enzymes | Significance |
|---|---|---|---|
| Process | Transfer of an acetyl group to the nitrogen of an amino group. | Acetyl-CoA, N-terminal acetyltransferases (NATs) | Regulates protein function and stability. |
| Location | Primarily at the N-terminus of proteins; also on lysine side chains. | N-terminal amino acids, Lysine residues | Affects protein folding and interactions. |
| Prevalence | Highly common in eukaryotes (e.g., ~85% of human proteins). | Eukaryotic proteins | Indicates a fundamental regulatory mechanism. |
| Function | Enhances protein stability, influences protein synthesis and localization. | Crucial for cellular homeostasis. | |
| Tryptophan-Specific | Can be N-acetylated, and also modified by nitration/nitrosation. | N-acetyl-L-tryptophan, 6-nitro-L-tryptophan | Diversifies the functional roles of tryptophan-containing proteins. |
Research on Stimulation of Protein Synthesis Pathways and Energetic Metabolism
The role of N-acylated tryptophan derivatives in the direct stimulation of protein synthesis and energetic metabolism is an area of ongoing investigation. Research into the parent amino acid, L-tryptophan, has provided foundational insights into these processes. L-tryptophan is an essential amino acid, meaning it must be obtained from the diet, and it serves as a crucial building block for protein synthesis. frontiersin.org Its availability can be a rate-limiting factor in this fundamental biological process. nih.gov
Studies on L-tryptophan supplementation have demonstrated its ability to influence pathways central to protein synthesis and energy metabolism. For example, in bovine mammary epithelial cells, supplementing with L-tryptophan was found to stimulate the synthesis of β-casein, a major milk protein. nih.gov This stimulation was associated with the upregulation of genes involved in the mammalian target of rapamycin (B549165) (mTOR) pathway, such as mTOR and ribosomal protein S6 (RPS6), which are key regulators of protein synthesis. nih.gov The same study also observed an increase in the activity of pathways involved in energy metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and ATP synthesis, highlighting the energetic demands of protein production. nih.gov
The broader family of N-acyl amino acids (NAAAs) has been implicated in the regulation of energy homeostasis. elifesciences.org For instance, certain long-chain N-acyl amino acids have been shown to act as signaling molecules that can influence metabolic processes. frontiersin.org While direct evidence for "L-Tryptophan, N-(1-oxodecyl)-" stimulating these pathways is not yet widely documented, its structural similarity to other biologically active N-acyl amino acids suggests it could be a subject for such research. The attachment of a decanoyl group, a ten-carbon fatty acid, to L-tryptophan creates a lipophilic molecule that may interact with cellular membranes and signaling pathways in unique ways. Current time information in Nyong-et-Kellé, CM.
Research into the metabolic effects of tryptophan derivatives has also pointed towards the involvement of the AMP-activated protein kinase (AMPK) pathway, a master regulator of cellular energy homeostasis. researchgate.net The kynurenine pathway, the major route for tryptophan metabolism, produces metabolites that can influence SIRT1 activity, which is closely linked to AMPK signaling. researchgate.net A diet rich in tryptophan has been shown to slow brain aging in mice through the regulation of the AMPK and NF-κB pathways, reducing inflammation and oxidative stress. researchgate.net These findings suggest that N-acylated tryptophan derivatives could potentially modulate these critical energy-sensing pathways.
Advanced Research Applications and Methodologies in N Acyl Tryptophan Studies
Development as Molecular Probes and Tools for Studying Biological Processes
While L-Tryptophan, N-(1-oxodecyl)- itself is not extensively documented as a molecular probe, the principles of using modified amino acids, including N-acylated tryptophans, as chemical probes are well-established. mdpi.comresearchgate.net The inherent fluorescence of the tryptophan indole (B1671886) ring makes it a sensitive reporter of its local environment. nih.gov Acylation with a decanoyl chain introduces a hydrophobic tail that can facilitate interactions with lipid membranes and hydrophobic pockets of proteins.
This dual characteristic allows for the design of probes to study:
Protein-Lipid Interactions: The N-decanoyl chain can anchor the molecule within a lipid bilayer, positioning the tryptophan residue at the membrane interface. Changes in the fluorescence emission of the indole ring can then be used to monitor alterations in membrane properties, such as fluidity and local polarity, or to study the binding and insertion of membrane-active peptides and proteins. nih.govnih.gov
Enzyme Activity: N-acyl tryptophan derivatives can be designed as substrates or inhibitors for specific enzymes. For instance, by modifying the acyl chain or the tryptophan moiety, researchers can create probes to study the activity of proteases, acyltransferases, or other enzymes involved in lipid and amino acid metabolism. acs.org
Protein Structure and Dynamics: The introduction of an N-acyl chain can influence the conformation of peptides and proteins. By incorporating N-decanoyl-L-tryptophan into a peptide sequence, researchers can study how this modification affects protein folding, stability, and interaction with other biomolecules. nih.gov
The synthesis of tryptophan analogues with bioorthogonal handles, such as alkynes, allows for their incorporation into proteins and subsequent "click" chemistry-mediated attachment of reporter groups like fluorophores or biotin (B1667282) for visualization and affinity purification. mdpi.comresearchgate.net This approach enables the profiling of protein synthesis and the identification of specific protein targets.
Applications in Enhancing Bioavailability and Drug Delivery System Research
A significant challenge in pharmaceutical sciences is the poor oral bioavailability of many drugs. N-acylation of amino acids and peptides is a recognized strategy to improve their pharmacokinetic properties. dovepress.comnih.gov The addition of a lipidic tail, such as the decanoyl group in L-Tryptophan, N-(1-oxodecyl)-, can enhance the molecule's lipophilicity, facilitating its transport across biological membranes.
Research in this area has explored several mechanisms by which N-acyl amino acids can improve drug delivery:
Increased Membrane Permeability: The hydrophobic acyl chain can partition into the lipid bilayers of intestinal epithelial cells, promoting passive diffusion across the cell membrane. nih.govnih.gov
Formation of Self-Assembled Nanostructures: Lipoamino acids can self-assemble into various nanostructures, such as micelles and vesicles, in aqueous environments. These nanostructures can encapsulate hydrophilic or hydrophobic drugs, protecting them from degradation in the gastrointestinal tract and facilitating their uptake. acs.orgchemicalbook.com
Targeted Delivery: The surface of these nanostructures can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the encapsulated drug to specific cells or tissues, thereby increasing therapeutic efficacy and reducing off-target side effects. princeton.edunih.gov
While studies on L-Tryptophan itself have shown its potential as an absorption enhancer for oral delivery of biopharmaceuticals, the covalent attachment of a decanoyl chain in L-Tryptophan, N-(1-oxodecyl)- offers a more integrated approach to improving drug-like properties. sigmaaldrich.comnih.gov Research on other N-acyl tryptophan derivatives has demonstrated significantly improved solubility and oral bioavailability, paving the way for their development as anti-inflammatory drugs. nih.govnih.gov
Table 1: Examples of N-Acyl Amino Acids in Drug Delivery Research
| N-Acyl Amino Acid Derivative | Application | Proposed Mechanism of Action |
| N-Acyl Tryptophan Derivatives | P2Y14R Antagonists | Improved solubility and oral bioavailability by eliminating zwitterionic character. nih.govnih.gov |
| L-Tryptophan (as an additive) | Oral Insulin Delivery | Enhanced intestinal absorption of insulin. sigmaaldrich.comnih.gov |
Advanced Analytical Techniques for Characterization and Quantitation
The accurate characterization and quantification of L-Tryptophan, N-(1-oxodecyl)- and related N-acyl tryptophans in complex biological matrices are crucial for understanding their roles in biological systems. A suite of advanced analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation and confirmation of synthesized L-Tryptophan, N-(1-oxodecyl)-. NMR provides detailed information about the chemical environment of each atom in the molecule, confirming the presence of both the tryptophan and the decanoyl moieties and the amide bond linkage. mdpi.com Two-dimensional NMR techniques, such as COSY and HSQC, can further aid in the complete assignment of all proton and carbon signals. nih.govmolnar-institute.com
Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the sensitive and specific quantification of N-acyl tryptophans in biological samples. mdpi.comnih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in the unambiguous identification of the compound. nih.gov Tandem mass spectrometry (MS/MS) allows for the fragmentation of the parent ion, generating a characteristic fragmentation pattern that can be used for structural confirmation and for developing highly selective quantitative methods using multiple reaction monitoring (MRM). mdpi.comnih.govmolnar-institute.com
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for the separation and purification of L-Tryptophan, N-(1-oxodecyl)-. nih.gov Reversed-phase HPLC, using a C18 column, is commonly employed to separate the lipophilic N-acyl tryptophan from more polar compounds. The choice of mobile phase and gradient conditions is critical for achieving good resolution and peak shape. Detection is typically achieved using UV absorbance, leveraging the chromophoric indole ring of tryptophan, or by mass spectrometry for higher sensitivity and specificity. nih.gov
Table 2: Key Analytical Parameters for Tryptophan and its Metabolites
| Analytical Technique | Parameter | Typical Values/Observations |
| LC-MS/MS | Linearity (R²) | > 0.99 nih.gov |
| Precision (%CV) | < 10% nih.gov | |
| Accuracy | 85-115% nih.gov | |
| LLOQ (Tryptophan) | 0.5 µg/mL nih.gov | |
| ¹H NMR (DMSO-d₆) | Indole NH | ~10.89 ppm nih.gov |
| Amide NH | ~8.19 ppm nih.gov | |
| α-CH | ~4.60 ppm nih.gov | |
| β-CH₂ | ~3.20 ppm nih.gov | |
| Acyl CH₂ (α to C=O) | ~2.10 ppm | |
| Terminal CH₃ | ~0.85 ppm |
Stable isotope labeling is a powerful technique to trace the metabolic fate of molecules in biological systems and to elucidate reaction mechanisms. nih.gov For studies involving L-Tryptophan, N-(1-oxodecyl)-, deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated into the molecule.
Synthesis of Labeled Compounds: Deuterium-labeled L-Tryptophan, N-(1-oxodecyl)- can be synthesized using deuterated starting materials, such as D₅-tryptophan or deuterated decanoic acid. princeton.edunih.govbiomedres.usmdpi.commedchemexpress.com
Metabolic Tracing: Once the labeled compound is introduced into a biological system (e.g., cell culture or animal model), its metabolic products can be traced using mass spectrometry. The mass shift corresponding to the incorporated stable isotopes allows for the unambiguous identification of metabolites derived from the administered compound. This approach can be used to map the pathways of N-acyl tryptophan metabolism, including hydrolysis of the acyl chain, modification of the indole ring, or further conjugation.
Quantitative Proteomics: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a widely used proteomic technique. While typically used with essential amino acids, the principles can be adapted to study the effects of N-acyl tryptophans on the proteome. By comparing the proteomes of cells grown in the presence of labeled versus unlabeled N-acyl tryptophan, researchers can quantify changes in protein expression and turnover.
The introduction of L-Tryptophan, N-(1-oxodecyl)- into a biological system can elicit changes in both the proteome and the metabolome.
Proteomic Profiling: This involves the large-scale analysis of proteins to understand how their expression, modification, and interactions are altered in response to a stimulus. nih.gov Shotgun proteomics, using LC-MS/MS, can be employed to identify and quantify thousands of proteins from cells or tissues treated with N-decanoyl-L-tryptophan. nih.gov This can reveal proteins whose expression is up- or downregulated, providing insights into the cellular pathways affected by the compound. For example, studies on L-tryptophan supplementation have shown alterations in the expression of proteins involved in milk protein synthesis and energy metabolism. mdpi.comscience.gov
Metabolomic Profiling: Metabolomics is the comprehensive analysis of small molecules (metabolites) within a biological system. science.govflinders.edu.au Untargeted metabolomics, using techniques like high-resolution LC-MS, can provide a global snapshot of the metabolic changes induced by L-Tryptophan, N-(1-oxodecyl)-. mdpi.comflinders.edu.au This can help to identify novel metabolic pathways affected by the compound and to discover potential biomarkers of its activity. Pathway enrichment analysis can then be used to pinpoint the specific metabolic networks that are most significantly perturbed. mdpi.com
Computational and Structural Biology Investigations
Computational and structural biology approaches provide atomic-level insights into the interactions of L-Tryptophan, N-(1-oxodecyl)- with biological macromolecules, guiding the design of new experiments and the interpretation of existing data.
Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.netgreeley.orgnih.gov Molecular docking can be used to predict the binding mode of N-decanoyl-L-tryptophan to the active site of an enzyme or the binding pocket of a receptor. nih.govresearchgate.net This information can be used to rationalize its biological activity and to design derivatives with improved potency or selectivity. For instance, docking studies have been used to understand the binding of N-acetyl-L-tryptophan to the neurokinin-1 receptor. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movement of atoms and molecules over time. nih.govnih.govcore.ac.ukresearchgate.net These simulations can provide insights into the conformational flexibility of L-Tryptophan, N-(1-oxodecyl)- and its dynamic interactions with proteins and lipid membranes. nih.govnih.gov MD simulations can help to understand how the N-decanoyl chain influences the orientation and dynamics of the tryptophan residue within a binding site or a lipid bilayer.
X-ray Crystallography: This technique is used to determine the three-dimensional structure of molecules, including protein-ligand complexes, at atomic resolution. greeley.orgnih.govnih.govresearchgate.netresearchgate.net By co-crystallizing a target protein with L-Tryptophan, N-(1-oxodecyl)-, researchers can obtain a detailed picture of the binding interactions, including hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.govresearchgate.net This structural information is invaluable for structure-based drug design. The crystal structure of tryptophan hydroxylase with bound tryptophan, for example, has provided crucial insights into its catalytic mechanism. nih.gov
Molecular Docking and Simulation Studies of Ligand-Receptor Interactions
Molecular docking and simulation are powerful computational tools that provide insights into the interactions between a ligand, such as an N-acyl tryptophan derivative, and its biological target at a molecular level. These in silico methods are instrumental in predicting the binding affinity and orientation of a ligand within the active site of a receptor, thereby guiding the design and development of new therapeutic agents. While specific molecular docking studies on L-Tryptophan, N-(1-oxodecyl)- are not extensively documented in publicly available literature, the methodologies are well-established and have been applied to structurally similar N-acyl tryptophan compounds to elucidate their mechanism of action.
Detailed Research Findings from Analogous Compounds
Computational studies on N-acyl tryptophan derivatives have revealed critical details about their binding modes. For example, in the design of potential inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), molecular docking calculations were performed on a series of L-tryptophan derivatives. mdpi.com The results indicated that these compounds could be promising inhibitors, with calculated binding energies suggesting favorable interactions with the target enzyme. mdpi.com
The following table summarizes the calculated binding energies for a selection of these L-tryptophan derivatives, illustrating the utility of molecular docking in ranking potential inhibitors.
Table 1: Molecular Docking Parameters for L-Tryptophan Derivatives with 11β-HSD1
| Compound Derivative | Binding Energy (kcal/mol) | Intermolecular Energy (kcal/mol) |
|---|---|---|
| Derivative 1 | -8.82 | -10.51 |
| Derivative 2 | -9.97 | -11.69 |
| Derivative 3 | -9.45 | -11.16 |
| Derivative 4 | -9.63 | -11.34 |
This table is generated based on data from a study on alkyl (2-alcoxy-2-hydroxypropanoyl)-L-tryptophanate derivatives as potential inhibitors of 11β-HSD1. mdpi.com
In another study focusing on N-acyl tryptophan derivatives as P2Y14R antagonists, molecular dynamics simulations were conducted to assess the stability of the ligand-receptor complex. nih.gov The simulations, run for 100 nanoseconds, showed that the ligand and protein can form hydrogen bond interactions. nih.gov The number of hydrogen bonds fluctuated between 0 and 5, with an average of 0.69, indicating a dynamic but present interaction. nih.gov
Furthermore, research on N-acetyl-l-tryptophan has utilized molecular modeling to understand its neuroprotective effects. nih.gov Energy minimization and molecular modeling analyses confirmed that N-acetyl-l-tryptophan generates a stable complex with the neurokinin-1 receptor (NK-1R). nih.gov This interaction is believed to be a key part of its mechanism of action. nih.gov The binding affinity of a related compound, N-acetyl-L-tryptophan-3,5-bistrifluoromethyl benzyl (B1604629) ester, to the human NK-1 receptor was found to be very high, with an IC50 of 2.3 ± 0.7 nM. nih.gov
These examples underscore the importance of molecular docking and simulation in the study of N-acyl tryptophan compounds. By providing a detailed view of ligand-receptor interactions, these methods facilitate the rational design of molecules with desired biological activities. The insights gained from these computational approaches are invaluable for advancing our understanding of the therapeutic potential of this class of compounds.
Future Research Trajectories and Scholarly Outlook
Elucidating Novel Biological Functions and Uncharted Signaling Pathways
The future exploration of L-Tryptophan, N-(1-oxodecyl)- is centered on uncovering its fundamental biological roles and the signaling cascades it may influence. N-acylated amino acids are increasingly recognized as a diverse family of bioactive lipids with roles in metabolic regulation and intercellular communication. elifesciences.orgnih.govmdpi.com A primary research trajectory will be to determine if N-(1-oxodecyl)-L-tryptophan functions as a novel signaling molecule, analogous to other lipid mediators.
Key research questions in this area will include:
Receptor Identification: A critical step will be to identify specific cellular receptors that bind to N-(1-oxodecyl)-L-tryptophan. Given its structural similarity to other tryptophan metabolites, future studies could investigate its affinity for receptors known to interact with molecules like kynurenine (B1673888) or serotonin (B10506), such as the Aryl hydrocarbon Receptor (AhR). mdpi.com Concurrently, screening against G-protein coupled receptors (GPCRs) and nuclear receptors will be essential to uncover potentially unique signaling pathways.
Enzymatic Regulation: The biosynthetic and degradative pathways governing the cellular levels of this compound are completely unknown. Future research will need to identify the enzymes responsible for its formation and breakdown. Investigations may focus on known N-acyl amino acid synthases or hydrolases, such as Peptidase M20 domain containing 1 (PM20D1) and Fatty Acid Amide Hydrolase (FAAH), to assess their substrate specificity for a decanoyl group and a tryptophan moiety. elifesciences.org
Downstream Effects: Once signaling pathways are identified, research will need to elucidate the downstream cellular responses. This includes investigating effects on gene expression, protein activation, and second messenger systems to build a comprehensive picture of its functional role.
Exploring the Role of N-Acylated Tryptophan in Specific Pathophysiological States
The broader metabolism of tryptophan is profoundly implicated in a range of diseases, including neurodegenerative disorders, cancer, and immune-related conditions. pensoft.netnih.govnih.gov A significant future avenue of research will be to investigate the potential involvement of L-Tryptophan, N-(1-oxodecyl)- in these and other pathophysiological states. The dysregulation of tryptophan's kynurenine pathway is a hallmark of many of these conditions, suggesting that other, less-studied metabolites could also play crucial roles. nih.govnih.gov
Future research will likely focus on:
Biomarker Discovery: A primary objective will be to quantify the levels of N-(1-oxodecyl)-L-tryptophan in biological samples (e.g., plasma, cerebrospinal fluid, tissue biopsies) from patients with various diseases compared to healthy controls. This could establish its potential as a diagnostic or prognostic biomarker. For instance, given the link between N-acetyl-tryptophan and cancer, exploring the role of long-chain N-acyl tryptophans in oncology is a logical next step. dovepress.com
Neuroinflammation and Neurodegeneration: Tryptophan metabolites can be either neuroprotective or neurotoxic. researchgate.net Future studies should explore whether N-(1-oxodecyl)-L-tryptophan can cross the blood-brain barrier and what effects it has on glial cells and neurons. Its role in modulating neuroinflammatory processes will be a key area of investigation in the context of diseases like Alzheimer's and Parkinson's. mdpi.com
Metabolic and Immune Disorders: The interplay between lipid signaling and immune responses is a burgeoning field. Research is needed to determine if N-(1-oxodecyl)-L-tryptophan influences immune cell function, such as T-cell activation or macrophage polarization, which are known to be affected by tryptophan depletion and kynurenine pathway metabolites. nih.govmdpi.com
Advancements in Targeted Synthetic Strategies and Biocatalytic Engineering for Selective Derivatives
To enable thorough biological investigation, reliable and efficient methods for synthesizing L-Tryptophan, N-(1-oxodecyl)- and its derivatives are required. Future research will advance both chemical and biocatalytic approaches to achieve this.
Table 1: Potential Enzymes for Biocatalytic Synthesis
| Enzyme Class | Specific Enzyme Example | Potential Application for N-(1-oxodecyl)-L-tryptophan |
|---|---|---|
| N-Acyl Amino Acid Synthases (NAS) | Microbial NAS | Engineering substrate specificity to favor decanoic acid and L-tryptophan for whole-cell biocatalysis. nih.gov |
| Aminoacylases/Lipases | Fungal or bacterial hydrolases | Use in reverse hydrolysis or aminolysis reactions under non-aqueous conditions to catalyze the acylation of L-tryptophan. nih.govresearchgate.net |
| Tryptophan Synthase (TrpB) | Pyrococcus furiosus TrpB | Directed evolution to accept N-acylated serine derivatives or to directly catalyze the condensation of indole (B1671886) with an N-acylated amino acid precursor. acs.org |
The scholarly outlook in this area points towards:
Biocatalytic Engineering: A major focus will be on harnessing and engineering enzymes for green and highly selective synthesis. chim.it Directed evolution and rational design of enzymes like N-acyl amino acid synthases or lipases could yield biocatalysts capable of producing N-(1-oxodecyl)-L-tryptophan with high efficiency and stereopurity. nih.govresearchgate.net Developing whole-cell factories, for example in E. coli, could provide a sustainable production platform. nih.gov
Chemo-enzymatic Synthesis: Hybrid approaches that combine the efficiency of chemical synthesis with the selectivity of enzymes represent a promising future direction. researchgate.net This could involve the chemical synthesis of a decanoyl precursor followed by an enzymatic step to couple it to the L-tryptophan backbone.
Combinatorial Biosynthesis: Engineered biosynthetic pathways could be used to generate a library of related N-acylated tryptophan derivatives with varying acyl chain lengths and modifications. This would facilitate structure-activity relationship (SAR) studies to identify compounds with optimized biological activity.
Interdisciplinary Research Integrating Omics Technologies, Systems Biology, and Advanced Microscopy
Understanding the role of a single molecule like L-Tryptophan, N-(1-oxodecyl)- in a complex biological system requires an integrative, multidisciplinary approach. Future research will increasingly rely on the convergence of high-throughput technologies and advanced analytical methods.
| Advanced Microscopy (e.g., SRS, SMLM) | Developing labeled analogs of the compound to visualize its subcellular localization, trafficking, and real-time dynamics within live cells. nih.goveurekalert.org |
Key future directions include:
Omics-Based Discovery: Untargeted metabolomics is a powerful tool for discovering novel metabolites. nih.gov Future studies will apply these techniques to various biological systems under different conditions to identify and quantify endogenous N-(1-oxodecyl)-L-tryptophan, potentially as part of a comprehensive analysis of the "indolome" (the complete set of indole-containing metabolites). bohrium.com
Systems Biology Modeling: As more data becomes available, systems biology approaches will be crucial for integrating information on the synthesis, degradation, and signaling functions of N-(1-oxodecyl)-L-tryptophan into the broader context of tryptophan metabolism. nih.govresearchgate.net This will allow for in silico predictions of its regulatory roles and its impact on metabolic flux under various physiological and pathological conditions.
High-Resolution Visualization: The development of novel imaging techniques offers exciting possibilities. Future research could involve synthesizing a clickable or isotopically labeled analog of N-(1-oxodecyl)-L-tryptophan. This would enable the use of advanced techniques like Stimulated Raman Scattering (SRS) microscopy or super-resolution microscopy to track its movement and localization within live cells and tissues, providing unprecedented spatial and temporal insights into its biological journey. nih.goveurekalert.orgacs.org
Q & A
Q. What are the recommended methods for synthesizing N-(1-oxodecyl)-L-tryptophan and ensuring purity?
Synthesis of N-(1-oxodecyl)-L-tryptophan typically involves coupling the 1-oxodecyl group to the amino acid backbone via acylation reactions. Key steps include:
- Acylation : Use activated esters (e.g., N-hydroxysuccinimide esters) or carbodiimide-based coupling agents to attach the 1-oxodecyl moiety to L-tryptophan’s α-amino group.
- Purification : Employ reverse-phase high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC) to isolate the product.
- Purity Assessment : Validate purity using LC-MS to confirm molecular ion peaks and detect side products (e.g., unreacted starting materials) .
- Contaminant Screening : Monitor for structural analogs or contaminants (e.g., diastereomers) using NMR spectroscopy and compare retention times against synthetic standards .
Q. How should researchers prepare and handle N-(1-oxodecyl)-L-tryptophan solutions to maintain stability?
- Solvent Selection : Use polar aprotic solvents (e.g., dimethyl sulfoxide) or buffered aqueous solutions (pH 6–8) to prevent hydrolysis of the acyl group.
- Storage : Store lyophilized compounds at -20°C in inert atmospheres (argon or nitrogen) to minimize oxidation. Avoid repeated freeze-thaw cycles .
- Stability Testing : Conduct accelerated degradation studies under varying temperatures and pH conditions, monitored via UV-Vis spectroscopy or LC-MS .
Advanced Research Questions
Q. What experimental approaches are used to evaluate the inhibitory activity of N-(1-oxodecyl)-L-tryptophan against IDO1?
- Enzyme Inhibition Assays : Measure IDO1 activity using a colorimetric or fluorometric assay based on the conversion of L-tryptophan to N-formylkynurenine. Include a positive control (e.g., epacadostat) and quantify inhibition via IC50 values .
- Thermal Shift (Tm) Assays : Monitor changes in IDO1’s melting temperature upon compound binding to confirm target engagement .
- Microscale Thermophoresis (MST) : Determine binding affinity (Kd) by tracking fluorescence changes of labeled IDO1 under varying compound concentrations .
- Molecular Docking : Use software like AutoDock Vina to predict binding modes and identify critical residues (e.g., heme-binding pocket interactions) .
Q. How can mass spectrometry and molecular docking be integrated to characterize the interaction between N-(1-oxodecyl)-L-tryptophan and its target enzyme?
- Structural Confirmation : Perform high-resolution mass spectrometry (HRMS) to verify the compound’s molecular weight and fragmentation pattern .
- Hydrogen-Deuterium Exchange (HDX) MS : Map binding-induced conformational changes in IDO1 by analyzing deuterium uptake differences in the presence/absence of the compound.
- Docking-Validation Cycle : Refine docking models using experimental data (e.g., mutagenesis studies of predicted binding residues) to resolve discrepancies between in silico predictions and empirical results .
Q. What strategies are effective in resolving contradictory data between in vitro and in silico studies on N-(1-oxodecyl)-L-tryptophan’s bioactivity?
- Orthogonal Assays : Validate in silico binding predictions with biophysical techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and thermodynamics.
- Cellular Uptake Studies : Use radiolabeled or fluorescently tagged derivatives to assess intracellular compound availability, which may explain discrepancies between enzyme assays and cellular activity .
- Metabolite Profiling : Perform LC-MS/MS to identify potential metabolites that could interfere with activity or serve as prodrugs .
Q. How can researchers differentiate N-(1-oxodecyl)-L-tryptophan from structurally similar contaminants during synthesis?
- Chromatographic Separation : Optimize HPLC gradients using C18 columns to resolve closely related analogs (e.g., N-acetyl or N-formyl derivatives) .
- Spectral Fingerprinting : Compare NMR chemical shifts (e.g., indole proton resonances) and IR spectra to distinguish the 1-oxodecyl moiety from other acyl groups .
- Contaminant Databases : Reference spectral libraries (e.g., NIST Chemistry WebBook) to identify common byproducts like ethylidenebis-tryptophan analogs .
Methodological Notes
- Ethical Compliance : For studies involving biological samples, ensure protocols comply with institutional review board (IRB) guidelines, including informed consent and biosafety approvals .
- Data Reproducibility : Use open-source tools (e.g., R or Python) for statistical analysis of dose-response curves and publish raw data in repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
